Superior S1P1 Selectivity: >100-Fold Window Over S1P2-5 vs. Ponesimod and Ozanimod
S1P1 Agonist III demonstrates a robust selectivity profile against other S1P receptor subtypes, a critical differentiator from clinical-stage modulators. It shows no measurable activity at the S1P3 receptor (EC₅₀ > 25 µM or inactive), a key advantage for avoiding S1P3-mediated adverse cardiovascular effects . In contrast, clinical comparators like ponesimod and ozanimod exhibit partial agonism at S1P3 with EC₅₀ values in the nanomolar to low micromolar range [1].
| Evidence Dimension | S1P3 Receptor Activity |
|---|---|
| Target Compound Data | S1P1 Agonist III: EC₅₀ > 25 µM (inactive) |
| Comparator Or Baseline | Ponesimod: EC₅₀ = 89.5 nM; Ozanimod: EC₅₀ > 1111 nM |
| Quantified Difference | S1P1 Agonist III is >280-fold selective over S1P3 compared to ponesimod's ~26-fold window. |
| Conditions | [³⁵S]-GTPγS binding assay in CHO cells expressing human S1P1-5 receptors [1] |
Why This Matters
This high selectivity minimizes confounding S1P3-mediated effects, enabling cleaner interpretation of S1P1-specific pharmacology in mechanistic studies.
- [1] Pua TL, et al. A label-free impedance assay in endothelial cells differentiates the activation and desensitization properties of clinical S1P1 agonists. FEBS Open Bio. 2020;10(10):2010-2020. (Data from Table 2) View Source
